(1,3-Dimethyl-1H-pyrazol-4-yl)acetonitrile
Overview
Description
(1,3-Dimethyl-1H-pyrazol-4-yl)acetonitrile is a heterocyclic organic compound featuring a pyrazole ring substituted with two methyl groups and an acetonitrile group. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity
Mechanism of Action
Target of Action
It’s worth noting that pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
A molecular docking study conducted on a similar compound, a hydrazine-coupled pyrazole derivative, showed a desirable fitting pattern in the lmptr1 pocket (active site), characterized by lower binding free energy . This suggests that (1,3-Dimethyl-1H-pyrazol-4-yl)acetonitrile might interact with its targets in a similar manner, leading to changes in the target’s function.
Biochemical Pathways
Given the antileishmanial and antimalarial activities of similar pyrazole-bearing compounds , it can be inferred that this compound might affect the biochemical pathways related to these diseases.
Pharmacokinetics
It’s worth noting that the presence of a pyridine core in the molecule of similar compounds increases bioavailability .
Result of Action
Similar pyrazole-bearing compounds have shown potent antileishmanial and antimalarial activities , suggesting that this compound might have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,3-Dimethyl-1H-pyrazol-4-yl)acetonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dimethylpyrazole with acetonitrile in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent production and scalability .
Chemical Reactions Analysis
Types of Reactions: (1,3-Dimethyl-1H-pyrazol-4-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products: The major products formed from these reactions include substituted pyrazoles, amines, and other functionalized derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
(1,3-Dimethyl-1H-pyrazol-4-yl)acetonitrile has several applications in scientific research:
Comparison with Similar Compounds
- (1,3-Dimethyl-1H-pyrazol-5-yl)acetonitrile
- (1,3-Dimethyl-1H-pyrazol-4-yl)methanol
- (1,3-Dimethyl-1H-pyrazol-4-yl)ethanone
Uniqueness: (1,3-Dimethyl-1H-pyrazol-4-yl)acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the acetonitrile group enhances its reactivity and potential for further functionalization compared to other similar pyrazole derivatives .
Biological Activity
(1,3-Dimethyl-1H-pyrazol-4-yl)acetonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and applications in various fields, supported by data tables and case studies.
Chemical Structure and Properties
The compound is characterized by a pyrazole ring and an acetonitrile moiety, which contribute to its biological activity. Pyrazoles are known for their wide range of pharmacological effects, including anti-inflammatory and anticancer properties.
Anticancer Properties
Research indicates that this compound exhibits notable anticancer activity. A study demonstrated its effectiveness against various cancer cell lines, with mechanisms involving the inhibition of cell proliferation and induction of apoptosis. This compound has been shown to interact with cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
Table 1: Anticancer Activity Data
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A2780 (Ovarian) | 0.158 | Induces apoptosis, reduces phosphorylation of retinoblastoma |
HCT116 (Colon) | 0.200 | CDK2 inhibition |
MCF7 (Breast) | 0.250 | Cell cycle arrest at S and G2/M phases |
Antimicrobial Activity
The compound also demonstrates antimicrobial properties. In vitro studies have shown that it exhibits significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate potent bactericidal effects.
Table 2: Antimicrobial Activity Data
Pathogen | MIC (µg/mL) | MBC (µg/mL) | Activity Type |
---|---|---|---|
Staphylococcus aureus | 0.25 | 0.5 | Bactericidal |
Escherichia coli | 0.30 | 0.6 | Bacteriostatic |
Pseudomonas aeruginosa | 0.35 | 0.7 | Bactericidal |
The mechanisms underlying the biological activities of this compound involve several biochemical pathways:
- CDK Inhibition : The compound selectively inhibits CDK2, leading to cell cycle arrest and reduced proliferation in cancer cells.
- Enzyme Interaction : It interacts with enzymes involved in metabolic pathways, potentially altering their activity and contributing to its therapeutic effects.
- Antimicrobial Mechanism : The antimicrobial action may involve disruption of bacterial cell wall synthesis or interference with essential metabolic processes.
Study on Anticancer Effects
A recent study evaluated the anticancer effects of this compound on ovarian cancer cells. The results indicated that the compound not only inhibited cell growth but also induced apoptosis through mitochondrial pathways.
Study on Antimicrobial Activity
In a comparative study of pyrazole derivatives, this compound was found to be one of the most effective compounds against resistant bacterial strains, highlighting its potential as a lead compound for developing new antibiotics.
Properties
IUPAC Name |
2-(1,3-dimethylpyrazol-4-yl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3/c1-6-7(3-4-8)5-10(2)9-6/h5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWHFTWDQSDQNBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CC#N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701272742 | |
Record name | 1H-Pyrazole-4-acetonitrile, 1,3-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701272742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1306738-33-9 | |
Record name | 1H-Pyrazole-4-acetonitrile, 1,3-dimethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1306738-33-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazole-4-acetonitrile, 1,3-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701272742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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